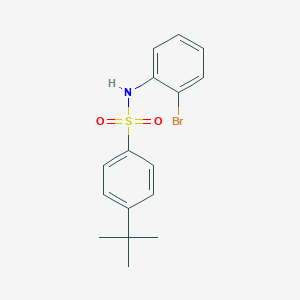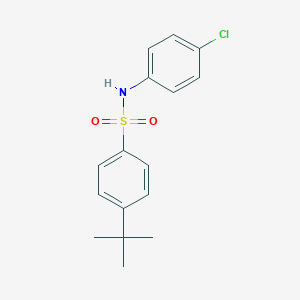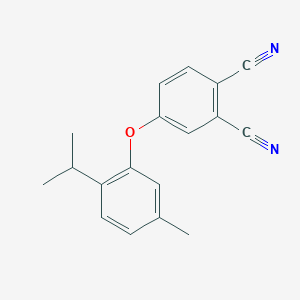![molecular formula C42H54N2O6 B390110 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime}](/img/structure/B390110.png)
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by its unique structure, which includes an indole core substituted with decoxybenzoyl groups.
准备方法
The synthesis of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} typically involves multiple steps, including the formation of the indole core and subsequent functionalization with decoxybenzoyl groups. The synthetic route may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization with Decoction Groups: The indole core is then functionalized with decoxybenzoyl groups through acylation reactions. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Final Coupling: The final step involves coupling the functionalized indole with 4-decoxybenzoate using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
化学反应分析
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to antiviral or anticancer activities.
相似化合物的比较
1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
The uniqueness of 1-[4-(decyloxy)benzoyl]-1H-indole-2,3-dione 3-{O-[4-(decyloxy)benzoyl]oxime} lies in its specific substitution pattern and the presence of decoxybenzoyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C42H54N2O6 |
|---|---|
分子量 |
682.9g/mol |
IUPAC 名称 |
[(Z)-[1-(4-decoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-decoxybenzoate |
InChI |
InChI=1S/C42H54N2O6/c1-3-5-7-9-11-13-15-19-31-48-35-27-23-33(24-28-35)40(45)44-38-22-18-17-21-37(38)39(41(44)46)43-50-42(47)34-25-29-36(30-26-34)49-32-20-16-14-12-10-8-6-4-2/h17-18,21-30H,3-16,19-20,31-32H2,1-2H3/b43-39- |
InChI 键 |
YYBFYYWVXAUZAN-MBJURZOESA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)C2=O |
手性 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)/C2=O |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCCCCCCCC)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4,6-bis(decylamino)-1,3,5-triazin-2-yl]-N-decylamine](/img/structure/B390030.png)

![1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol](/img/structure/B390032.png)




![1-{[(5-Methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B390041.png)



![N-(4-chlorobenzyl)-3-[(2-fluorobenzoyl)hydrazono]butanamide](/img/structure/B390048.png)

